molecular formula C27H24FN7O3 B612042 Cct196969 CAS No. 1163719-56-9

Cct196969

カタログ番号 B612042
CAS番号: 1163719-56-9
分子量: 513.52
InChIキー: KYYKGSDLXXKQCR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CCT196969 is a pan-Raf inhibitor with anti-SRC activity . It is an orally available, well-tolerated B-Raf inhibitor that directly inhibits B-Raf V600E in cells . It inhibits B-Raf at 100 nM, B-Raf V600E at 40 nM, CRaf at 12 nM, SRC at 26 nM, and LCK at 14 nM . CCT196969 is active against melanoma and colorectal cancer cell lines that are mutant for B-Raf .


Molecular Structure Analysis

The molecular formula of CCT196969 is C27H24FN7O3 . Its molecular weight is 513.52 g/mol .


Physical And Chemical Properties Analysis

CCT196969 is a solid, white to off-white compound . It is soluble in DMSO .

科学的研究の応用

Application 1: Treatment of Melanoma Brain Metastases

  • Specific Scientific Field : Oncology, specifically the treatment of melanoma brain metastases .
  • Summary of the Application : CCT196969 is a panRAF inhibitor, which means it targets all isoforms of RAF, a family of proteins involved in cell signaling . It has been studied for its effects in primary melanoma cell lines both in vitro and in vivo . The use of panRAF inhibitors like CCT196969 may overcome paradoxical activation and resistance that can occur with other types of inhibitors .
  • Methods of Application or Experimental Procedures : The study involved a quantitative assessment and evaluation of the influence of efflux mechanisms at the blood-brain barrier (BBB), particularly Abcb1/P-glycoprotein (P-gp) and Abcg2/breast cancer resistance protein (Bcrp), on the brain distribution of three panRAF inhibitors, including CCT196969 . In vitro studies were conducted using transfected Madin-Darby canine kidney II cells .
  • Results or Outcomes : The study found that the brain distribution of CCT196969 is limited, and is enhanced in transgenic mice lacking P-gp and Bcrp . CCT196969 shows efficacy in melanoma cells and patient-derived xenografts that are resistant to BRAF inhibitors and BRAF/MEK inhibitor combinations .

Application 2: Inhibition of SRC Family Kinase (SFK) and RAF Proto-Oncogene, Serine/Threonine Kinase (RAF)

  • Specific Scientific Field : Oncology, specifically the inhibition of SRC Family Kinase (SFK) and RAF Proto-Oncogene, Serine/Threonine Kinase (RAF) .
  • Summary of the Application : CCT196969 is a potent inhibitor of SRC and RAF, which are both involved in cell signaling . It has been studied for its effects in primary melanoma cell lines both in vitro and in vivo .
  • Methods of Application or Experimental Procedures : The study involved using in vitro cell line assays to study the effects of CCT196969 in multiple melanoma brain metastasis cell lines . The drug effectively inhibited proliferation, migration, and survival in all examined cell lines, with viability IC 50 doses in the range of 0.18–2.6 μM .
  • Results or Outcomes : Western blot analysis showed decreased expression of p-ERK, p-MEK, p-STAT3 and STAT3 upon CCT196969 treatment . Furthermore, CCT196969 inhibited viability in two B-Raf Proto-Oncogene (BRAF) inhibitor resistant metastatic melanoma cell lines .

Application 3: Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathway

  • Specific Scientific Field : Oncology, specifically the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway .
  • Summary of the Application : CCT196969 is a potent inhibitor of the MAPK pathway, which is commonly deregulated in melanomas . This pathway is often deregulated due to activating mutations in BRAF (∼50%) and NRAS (∼20%) .
  • Methods of Application or Experimental Procedures : The study involved using in vitro cell line assays to study the effects of CCT196969 in multiple melanoma brain metastasis cell lines . The drug effectively inhibited proliferation, migration, and survival in all examined cell lines .
  • Results or Outcomes : The study found that CCT196969 has low nanomolar IC 50 against BRAF and CRAF, and also is a potent inhibitor of SRC . CCT196969 shows efficacy in melanoma cells and patient-derived xenografts that are resistant to BRAF inhibitors and BRAF/MEK inhibitor combinations .

Safety And Hazards

CCT196969 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

CCT196969 has shown promising results in inhibiting the growth and survival of melanoma brain metastasis cells . It has been suggested that further in vivo studies should be performed to determine the treatment potential of CCT196969 in patients with treatment-naïve and resistant melanoma brain metastasis .

特性

IUPAC Name

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYKGSDLXXKQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea

Synthesis routes and methods I

Procedure details

Method F2 was used with 8-(4-amino-3-fluorophenoxy)pyrido[2,3-b]pyrazin-3(4H)-one and 3-tert-butyl-5-isocyanato-1-phenyl-1H-pyrazole to afford the title compound. Yield: 50 mg (60%) of a cream colored solid.
Name
8-(4-amino-3-fluorophenoxy)pyrido[2,3-b]pyrazin-3(4H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1ccc(Oc2ccnc3[nH]c(=O)cnc23)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Citations

For This Compound
10
Citations
A Reigstad, CF Herdlevær, E Rigg, T Hoang… - Plos one, 2022 - journals.plos.org
… we studied the effects of CCT196969 in multiple melanoma brain … -RAF and SFK inhibitor CCT196969 targets mutated BRAF … Here, we report for the first time that CCT196969 effectively …
Number of citations: 2 journals.plos.org
MR Girotti, F Lopes, N Preece, D Niculescu-Duvaz… - Cancer cell, 2015 - cell.com
… We show that CCT196969 and … , CCT196969 and CCT241161 are also active against RAS mutant melanoma and colorectal cancer cells (Figures 2A and 2B). In general, CCT196969 …
Number of citations: 220 www.cell.com
G Gampa, M Kim, AS Mohammad, KE Parrish… - … of Pharmacology and …, 2019 - ASPET
… The objective of this study is to evaluate the brain distribution of CCT196969, LY3009120, and MLN2480, and examine the role of P-gp and/or Bcrp in limiting their brain delivery. Anti-…
Number of citations: 17 jpet.aspetjournals.org
A Alqathama - American Journal of Cancer Research, 2020 - ncbi.nlm.nih.gov
… CCT196969 and CCT241161 have shown additional advantages by targeting Src family … This is especially important because it suggests the possibility of using CCT196969 and …
Number of citations: 61 www.ncbi.nlm.nih.gov
MT Villanueva - Nature Reviews Cancer, 2015 - nature.com
… to the drug were sensitive to both CCT196969 and CCT241161, and both compounds inhibited … Despite being resistant to PLX4720, the PDX tumours remained sensitive to CCT196969 …
Number of citations: 6 www.nature.com
RJ Man, YL Zhang, AQ Jiang… - Expert Opinion on …, 2019 - Taylor & Francis
… In the review, we also describe CCT196969/CCT241161 (Figure 4), which are both pan-RAF inhibitors that can inhibit SRC kinase activity. SRC kinase can directly regulate the …
Number of citations: 17 www.tandfonline.com
C Cerchia, A Lavecchia - Current medicinal chemistry, 2017 - ingentaconnect.com
Malignant melanoma is the most aggressive and life-threatening skin cancer. Melanoma develops in melanocytes and is characterized by a very high tendency to spread to other parts …
Number of citations: 22 www.ingentaconnect.com
DE Durrant, DK Morrison - British journal of cancer, 2018 - nature.com
The Raf protein kinases are key intermediates in cellular signal transduction, functioning as direct effectors of the Ras GTPases and as the initiating kinases in the ERK cascade. In …
Number of citations: 117 www.nature.com
O Tatli, G Dinler Doganay - Molecules, 2021 - mdpi.com
Aberrant activity of oncogenic rat sarcoma virus (RAS) protein promotes tumor growth and progression. RAS-driven cancers comprise more than 30% of all human cancers and are …
Number of citations: 5 www.mdpi.com
G Gampa - 2019 - search.proquest.com
… 5 The pharmacokinetic/metric parameters of CCT196969 and LY3009120 in FVB wild-type mice following administration of single oral dose. Data are presented as mean or mean±SEM …
Number of citations: 1 search.proquest.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。